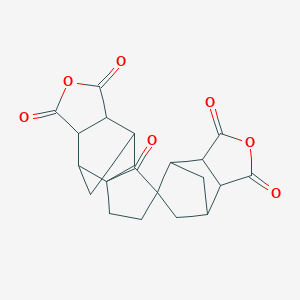
CpODA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) is an alicyclic tetracarboxylic dianhydride known for its unique chemical structure and properties. It is primarily used in the synthesis of colorless polyimides, which are valued for their excellent thermal stability, mechanical properties, and optical transparency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CpODA is synthesized through the polycondensation of cyclopentanone bis-spironorbornane with aromatic dianhydrides. The resulting poly(amic acid)s possess logarithmic viscosities in the range of 1.47–0.54 dL/g . The poly(amic acid) can be imidized by three methods: chemical, thermal, and a combined chemical and thermal process. The imidization temperature significantly influences the film quality and molecular weight of the polyimide .
Industrial Production Methods: In industrial settings, this compound is produced using a combination of chemical and thermal imidization techniques. This approach ensures the production of flexible polyimide films with high molecular weights and excellent thermal stability. The films exhibit decomposition temperatures ranging from 475–501°C and glass transition temperatures (Tg) over 330°C .
Analyse Chemischer Reaktionen
Types of Reactions: CpODA undergoes various chemical reactions, including polycondensation and imidization. The polycondensation reaction involves the formation of poly(amic acid)s, which are then imidized to form polyimides .
Common Reagents and Conditions: The polycondensation reaction typically involves the use of aromatic dianhydrides and solvents such as N,N-dimethylacetamide (DMAc) and γ-butyrolactone. The imidization process can be carried out using chemical reagents or thermal methods .
Major Products Formed: The primary products formed from the reactions involving this compound are colorless polyimide films. These films possess excellent thermal stability, mechanical properties, and optical transparency, making them suitable for various high-tech applications .
Wissenschaftliche Forschungsanwendungen
CpODA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used to synthesize colorless polyimides, which are valuable materials for advanced optoelectronic devices, flexible display substrates, and encapsulants for electronic components . In biology and medicine, this compound derivatives have been explored as potential inhibitors of DNA ligase activity, offering new tools for DNA replication and repair studies . In industry, this compound-based polyimides are used in the production of flexible heaters for wearable sensors and other high-tech applications .
Wirkmechanismus
The mechanism of action of CpODA involves its ability to undergo polycondensation and imidization reactions, leading to the formation of polyimides with unique properties. The molecular targets and pathways involved in these reactions include the interaction between the keto groups of the polymer chains and the development of the rigid polyalicyclic unit .
Vergleich Mit ähnlichen Verbindungen
CpODA is unique compared to other similar compounds due to its alicyclic tetracarboxylic dianhydride structure, which imparts excellent thermal stability and optical transparency to the resulting polyimides . Similar compounds include other tetracarboxylic dianhydrides used in polyimide synthesis, such as pyromellitic dianhydride (PMDA) and 3,3’,4,4’-benzophenonetetracarboxylic dianhydride (BTDA). this compound stands out due to its ability to form colorless polyimides with high glass transition temperatures and low coefficients of thermal expansion .
Eigenschaften
Molekularformel |
C21H20O7 |
|---|---|
Molekulargewicht |
384.4 g/mol |
InChI |
InChI=1S/C21H20O7/c22-15-11-7-3-9(13(11)17(24)27-15)20(5-7)1-2-21(19(20)26)6-8-4-10(21)14-12(8)16(23)28-18(14)25/h7-14H,1-6H2 |
InChI-Schlüssel |
OVASAEXSPYGGES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3CC2C4C3C(=O)OC4=O)C(=O)C15CC6CC5C7C6C(=O)OC7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


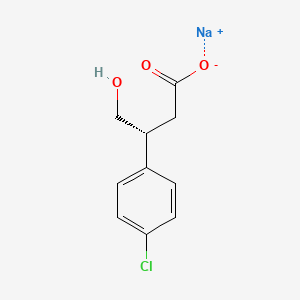
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
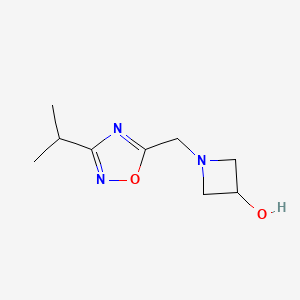
![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)
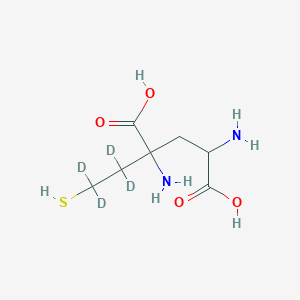
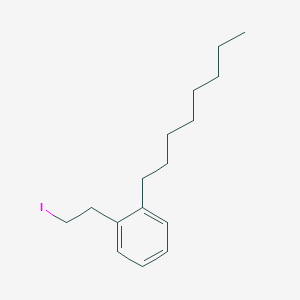

![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
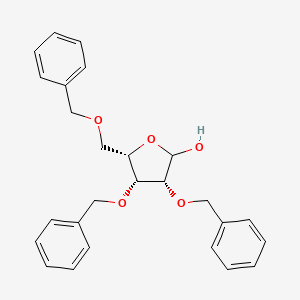
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
